The synthesis of ibrutinib impurity 15 involves several steps that can include acylation reactions, purification processes, and crystallization techniques.
Ibrutinib impurity 15 has a molecular formula of . Its structure features various functional groups typical of synthetic organic compounds used in pharmaceuticals. The precise structural representation helps in understanding its reactivity and potential interactions within biological systems.
The chemical reactions involving ibuprofen impurity 15 are primarily focused on its formation during the synthesis of ibrutinib. These reactions can include:
While ibuprofen impurity 15 itself may not have a defined therapeutic mechanism, it can influence the pharmacokinetics of ibuprofen when present in formulations. Impurities can affect drug absorption, distribution, metabolism, and excretion (ADME), potentially altering the drug's efficacy.
Ibrutinib impurity 15 exhibits specific physical properties such as melting point, solubility characteristics, and spectral data (e.g., NMR, IR spectra) which are essential for its identification and quantification in pharmaceutical formulations.
Ibrutinib impurity 15 serves primarily as a reference standard in analytical chemistry for quality control purposes within pharmaceutical manufacturing. Its quantification is essential for ensuring that the levels of impurities remain within acceptable limits as per regulatory guidelines.
Additionally, studying such impurities contributes to a broader understanding of drug metabolism and potential interactions within biological systems, which is vital for both safety assessments and therapeutic efficacy evaluations.
Process-related impurities arise during active pharmaceutical ingredient (API) synthesis through incomplete reactions, side reactions, or residual intermediates. For ibrutinib, hydrazine hydrate—a genotoxic reagent—is instrumental in pyrazole ring formation, a core structural moiety. This reagent poses significant contamination risks if not purged effectively [6]. The Wolff-Kishner reduction, a key step in ibrutinib synthesis, employs hydrazine hydrate under high temperatures and pressures, creating conditions conducive to Impurity 15 formation through side reactions or incomplete intermediate degradation [6].
Residual solvents and catalysts (e.g., palladium from coupling reactions) further contribute to impurity profiles. For example, synthetic routes described in patent WO2017134588A1 involve piperidine derivatives and acryloyl chloride, where stoichiometric imbalances may yield acetylated or alkylated byproducts [3]. Impurity 15’s genesis is thus intrinsically linked to:
Table 1: Primary Sources of Process-Related Impurities in Ibrutinib Synthesis
Synthesis Stage | Reagents/Conditions | Potential Impurities | Mitigation Strategies |
---|---|---|---|
Pyrazole formation | Hydrazine hydrate, 140–160°C | Hydrazone intermediates | Optimized stoichiometry |
Piperidine coupling | (R)-3-Aminopiperidine | N-Alkylation byproducts | Catalytic control |
Acrylation | Acryloyl chloride, base | Acrylic acid adducts | Purification via recrystallization |
While the precise structure of Ibrutinib Impurity 15 remains undisclosed in public literature, its classification as a process-related impurity suggests derivation from synthetic intermediates or reagents. Analogous impurities (e.g., Ibrutinib Impurity 1, CAS 1022150-11-3) exhibit modifications in the piperidine-acrylamide side chain or phenoxyphenyl group, which may alter BTK binding kinetics [2]. Spectroscopic and chromatographic data imply that Impurity 15 likely shares Ibrutinib’s core pyrazolo[3,4-d]pyrimidine scaffold but bears distinct substituents—potentially an isomeric variant or partial hydrolysis product [1] [6].
Functionally, structural analogs like dihydrodiol Ibrutinib (CAS 1226872-27-0) demonstrate how minor alterations can reduce BTK inhibitory activity. Impurity 15’s potential electrophilic sites (e.g., unsaturated bonds) raise concerns about protein adduct formation, which could provoke off-target effects. Analytical characterization leverages:
Table 2: Hypothesized Structural Features of Ibrutinib Impurity 15 Based on Analogous Impurities
Structural Element | Likely Modification Site | Potential Functional Impact |
---|---|---|
Pyrazolo[3,4-d]pyrimidine | N1-Alkylation or C3-substituent | Reduced BTK binding affinity |
Piperidine-acrylamide linker | Saturated acrylamide bond | Loss of irreversible cysteine binding |
Phenoxyphenyl group | Ortho-hydroxylation | Altered metabolic stability (CYP3A4 substrate) |
Global regulatory agencies mandate strict control of genotoxic impurities (GTIs) like hydrazine hydrate (used in ibrutinib synthesis) at thresholds as low as 1–5 ppm under ICH M7(R1) guidelines [6]. Impurity 15 falls under "potentially genotoxic impurities" (PGIs) if structural alerts (e.g., alkylating groups) are present, necessitating toxicological qualification. Analytical methods must achieve:
The ICH Q3A(R2) threshold for unidentified impurities in APIs is 0.10%, requiring advanced orthogonal methods like LC-MS/MS for characterization. Regulatory submissions must include:
For ibrutinib—whose monograph is absent from major pharmacopeias—manufacturers must establish proprietary impurity controls. The FDA and EMA increasingly demand identification thresholds (0.15%) for unspecified impurities, compelling manufacturers to elucidate structures and toxicological profiles for variants like Impurity 15.
Table 3: Regulatory Control Strategies for Ibrutinib Impurity 15
Guideline | Impurity Threshold | Required Controls | Analytical Method Criteria |
---|---|---|---|
ICH Q3A(R2) | 0.10% (unidentified) | Specification setting | HPLC with PDA/UV detection |
ICH M7(R1) | 1.0 ppm (GTIs) | Purge studies, genotoxicity assessment | LC-MS with derivatization (e.g., salicylaldehyde for hydrazine) |
ICH Q11 | N/A | Process understanding, design space definition | Risk assessment via failure mode analysis |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: